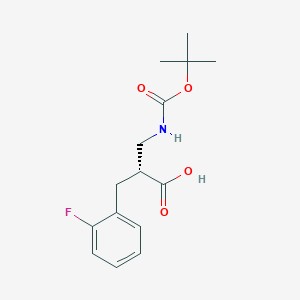

Boc-(r)-3-amino-2-(2-fluorobenzyl)propanoic acid

Description

Boc-(R)-3-amino-2-(2-fluorobenzyl)propanoic acid is a chiral β-amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a 2-fluorobenzyl substituent at the β-position. This compound serves as a critical intermediate in peptide synthesis and pharmaceutical research, where its stereochemistry and fluorinated aromatic group influence reactivity, bioavailability, and target selectivity.

Properties

Molecular Formula |

C15H20FNO4 |

|---|---|

Molecular Weight |

297.32 g/mol |

IUPAC Name |

(2R)-2-[(2-fluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |

InChI Key |

YIEHHVFTGDEYLJ-LLVKDONJSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC=C1F)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Boc-(R)-3-amino-2-(2-fluorobenzyl)propanoic acid

General Synthetic Strategy

The synthesis of this compound typically involves three key stages:

- Protection of the amino group with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent steps.

- Introduction of the 2-fluorobenzyl substituent onto the propanoic acid backbone, often via alkylation or nucleophilic substitution.

- Purification and isolation of the final Boc-protected amino acid.

Detailed Synthetic Routes

Protection of the Amino Group

- The amino group of the precursor amino acid (e.g., (R)-3-amino-2-propanoic acid derivative) is protected by reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or sodium bicarbonate.

- Reaction conditions typically maintain a mild alkaline pH (around 9–10) to facilitate efficient Boc protection without racemization.

- The reaction is performed at low temperatures (0–5°C) to minimize side reactions and racemization.

Introduction of the 2-Fluorobenzyl Group

- The 2-fluorobenzyl moiety is introduced via alkylation of a chiral auxiliary or directly through nucleophilic substitution using 2-fluorobenzyl halides (e.g., 2-fluorobenzyl bromide).

- A notable method involves the alkylation of the Schöllkopf chiral auxiliary reagent with 2-fluorobenzyl bromide, followed by hydrolysis and Boc protection to yield the desired Boc-(R)-amino acid methyl ester, which is then hydrolyzed to the free acid.

- Alternatively, coupling reactions using peptide coupling agents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate the attachment of the fluorobenzyl group under controlled conditions.

Purification and Isolation

- Purification is commonly achieved by column chromatography on silica gel using solvent systems such as ethyl acetate/hexane or by recrystallization from dichloromethane/hexane mixtures.

- The final product is isolated as a white crystalline solid, with typical yields ranging from 85% to 99%, depending on the method and scale.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, triethylamine | 0–5 °C | 1–4 hours | Maintain pH 9–10, inert atmosphere |

| Alkylation with 2-fluorobenzyl bromide | Schöllkopf reagent or amino acid precursor, base (NaH or NaOH) | 0–25 °C | 2–24 hours | Dry, oxygen-free solvents recommended |

| Hydrolysis & Boc protection | Acidic or basic hydrolysis, Boc anhydride | Room temperature | 2–6 hours | Sequential one-pot reactions possible |

| Purification | Silica gel chromatography or recrystallization | Ambient | Variable | Solvent system: ethyl acetate/hexane |

Representative Synthesis Example (Based on Literature)

Alkylation : The Schöllkopf chiral auxiliary ((2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine) is alkylated with 2-fluorobenzyl bromide in dry tetrahydrofuran (THF) with sodium hydride as base at 0 °C to room temperature for 12 hours.

Hydrolysis : The alkylated intermediate is hydrolyzed under acidic conditions (6 N HCl, 100 °C, 4 hours) to remove the chiral auxiliary and generate the amino acid methyl ester.

Boc Protection : The free amino acid methyl ester is treated with di-tert-butyl dicarbonate and triethylamine in dichloromethane at 0–5 °C to install the Boc group.

Ester Hydrolysis : The Boc-protected methyl ester is hydrolyzed with aqueous base (NaOH) at room temperature to yield this compound.

Yields for each step range from 85% to 95%, and the overall stereochemical integrity is maintained with enantiomeric excess (ee) typically above 98%.

Analytical Data and Research Results

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C16H20FNO4 |

| Molecular Weight | ~297.34 g/mol |

| Melting Point | 280–285 °C (decomposition of Boc group) |

| Solubility | Moderate in organic solvents (e.g., dichloromethane), low in water |

| Optical Purity | >98% enantiomeric excess (ee) achievable |

Characterization Techniques

- Nuclear Magnetic Resonance (NMR) : ^1H NMR and ^13C NMR confirm the chemical structure, Boc protection, and fluorobenzyl substitution.

- Mass Spectrometry (MS) : Molecular ion peaks consistent with the expected molecular weight.

- High-Performance Liquid Chromatography (HPLC) : Used for purity and enantiomeric excess determination.

- Infrared Spectroscopy (IR) : Confirms functional groups, including Boc carbamate and carboxylic acid.

Reaction Yields and Purity Data

| Step | Yield (%) | Purity (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Boc Protection | 95–99 | >98 | >99 |

| Alkylation (Schöllkopf) | 85–90 | >95 | >98 |

| Hydrolysis | 90–95 | >98 | >98 |

| Final Product Isolation | 85–95 | >99 | >98 |

The preparation of this compound is well-established through a sequence of amino group protection, fluorobenzyl group introduction via alkylation, and subsequent purification steps. The use of chiral auxiliaries such as the Schöllkopf reagent enables high stereoselectivity, yielding enantiomerically pure products suitable for pharmaceutical and biochemical applications.

Reaction conditions are optimized to maintain stereochemical integrity and high yields, with purification techniques ensuring product purity exceeding 98%. Analytical data from NMR, MS, and HPLC confirm the structure and quality of the compound.

This compound's synthesis is critical for developing fluorinated amino acid derivatives with enhanced biological and physicochemical properties, making it valuable in medicinal chemistry and peptide synthesis.

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-amino-2-(2-fluorobenzyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.

Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., sodium azide), and acids or bases for hydrolysis (e.g., hydrochloric acid, sodium hydroxide). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and appropriate catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Boc-®-3-amino-2-(2-fluorobenzyl)propanoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-®-3-amino-2-(2-fluorobenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The Boc protecting group can be selectively removed to expose the active amino group, allowing for further chemical modifications and interactions .

Comparison with Similar Compounds

Substituent Variations in Aromatic Moieties

The fluorobenzyl group distinguishes this compound from analogs with other halogenated or substituted aromatic rings. Key comparisons include:

Key Observations :

Functional Group Modifications

Variations in protecting groups and backbone functionalization impact synthetic utility and biological activity:

Key Observations :

Chirality and Stereochemical Effects

Chirality significantly influences pharmacological profiles. For example:

- (R)-5 and (S)-5 (): Enantiomers synthesized with 99% and 95% yields, respectively, show distinct interactions with G-quadruplex DNA .

- BMAA (): The neurotoxin 2-amino-3-(methylamino)-propanoic acid demonstrates stereospecific blood-brain barrier permeability, highlighting the importance of chirality in toxicity .

The (R)-configuration in this compound likely optimizes its utility in enantioselective synthesis, though specific data are absent in the evidence.

Biological Activity

Boc-(R)-3-amino-2-(2-fluorobenzyl)propanoic acid is a synthetic amino acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a 2-fluorobenzyl moiety. Its molecular formula is , with a molecular weight of approximately 297.322 g/mol. The fluorine atom in its structure significantly influences its pharmacological properties, potentially enhancing binding affinity to specific receptors and improving metabolic stability.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Pharmacological Applications : It serves as an intermediate in the synthesis of pharmaceuticals targeting neurological conditions. The structural configuration allows for distinct interactions with biological targets, enhancing therapeutic efficacy.

- Enzyme Interaction : The compound may interact with enzymes, potentially acting as an inhibitor or modulator of enzyme activity. This is particularly relevant in drug development where the modulation of enzyme function can lead to therapeutic benefits.

- Antimicrobial Activity : Preliminary studies suggest that derivatives containing similar structural features have shown antimicrobial properties against various bacterial strains. This indicates a potential for this compound in developing antimicrobial agents .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound. Here are some key findings:

- Synthesis of Analog Compounds : Research has demonstrated that the synthesis of various analogs can lead to enhanced biological activity. For instance, coupling Boc-amino acids with benzylpiperazine resulted in compounds with significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Neuroprotective Properties : Some studies suggest that compounds similar to this compound may exhibit neuroprotective effects, potentially beneficial for conditions like Alzheimer's disease by inhibiting oxidative stress and promoting neuronal health .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the optimal synthetic routes for Boc-(R)-3-amino-2-(2-fluorobenzyl)propanoic acid, and how does Boc protection influence reaction efficiency?

Methodological Answer: The synthesis involves sequential protection, functionalization, and purification steps. The Boc (tert-butoxycarbonyl) group is introduced using Boc anhydride in the presence of a base (e.g., NaHCO₃) to protect the amino group, preventing undesired side reactions during subsequent steps like fluorobenzyl group introduction via alkylation or coupling . Reaction efficiency improves due to the Boc group's stability under acidic/basic conditions and its ease of removal with trifluoroacetic acid (TFA). Purification typically employs column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization, monitored by TLC or HPLC .

Q. How is this compound characterized to confirm structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies key signals: Boc tert-butyl protons (δ ~1.4 ppm), fluorobenzyl aromatic protons (δ 6.8–7.3 ppm), and carboxylic acid protons (broad, δ ~12 ppm). ¹⁹F NMR confirms fluorine substitution .

- Mass Spectrometry : ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M+H]⁺ expected for C₁₅H₁₉FNO₄).

- HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) assess purity (>95% by area normalization) .

Advanced Research Questions

Q. What strategies mitigate racemization during synthesis, particularly at the chiral α-carbon?

Methodological Answer: Racemization risks arise during Boc deprotection or coupling. Mitigation strategies include:

- Low-Temperature Deprotection : Using TFA in DCM at 0°C minimizes thermal racemization .

- Chiral Coupling Reagents : Employ HATU with HOAt additive to reduce epimerization during fluorobenzyl group introduction.

- Chiral Purity Validation : Post-synthesis analysis via chiral HPLC (e.g., Chiralpak® columns) or polarimetry ensures enantiomeric excess ≥98% .

Q. How can researchers resolve contradictory bioactivity data in enzyme inhibition assays involving this compound?

Methodological Answer: Contradictions may stem from:

- Assay Variability : Standardize conditions (pH 7.4 buffer, 25°C, fixed enzyme concentration) and validate with positive controls (e.g., known inhibitors) .

- Impurity Interference : Conduct LC-MS/MS impurity profiling (e.g., de-fluorinated byproducts) and compare bioactivity of purified vs. crude samples .

- Stereochemical Effects : Test both enantiomers using chiral resolution techniques to confirm stereospecific activity .

Q. What advanced analytical techniques quantify trace impurities (<0.1%) in Boc-protected derivatives?

Methodological Answer:

- High-Resolution LC-MS/MS : Detects low-abundance impurities (e.g., des-Boc analogs) with MRM (multiple reaction monitoring) .

- Quantitative NMR (qNMR) : Uses maleic acid as an internal standard for absolute purity determination .

- X-ray Crystallography : Resolves ambiguous stereochemistry when NOESY or CD spectra are inconclusive .

Data Contradiction Analysis

Q. How to address discrepancies in solubility data across different solvent systems?

Methodological Answer: Solubility variations may arise from:

- Polymorphism : Characterize crystalline forms via XRPD (X-ray powder diffraction) and compare solubility in DMSO, EtOAc, and aqueous buffers.

- Ionization Effects : Measure pH-dependent solubility (e.g., pKa determination via potentiometric titration) and adjust solvent polarity accordingly .

Experimental Design Considerations

Q. How to optimize reaction conditions for introducing the 2-fluorobenzyl moiety?

Methodological Answer:

- Coupling Reagents : Screen HATU, EDCI, or DCC with DMAP catalysis for optimal yield.

- Solvent Screening : Test polar aprotic solvents (DMF, DCM) for improved fluorobenzyl bromide reactivity.

- Kinetic Monitoring : Use in-situ IR or Raman spectroscopy to track reaction progress and minimize over-alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.